N-(3,5-dichlorophenyl)prop-2-enamide
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Overview
Description
N-(3,5-dichlorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C9H7Cl2NO and its molecular weight is 216.06. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antimicrobial Properties
N-(3,5-dichlorophenyl)prop-2-enamide and its derivatives have been extensively studied for their antibacterial and antimicrobial properties. Research shows that these compounds exhibit significant antibacterial efficacy, often comparable to or exceeding that of clinically used drugs. A study by Strharsky et al. (2022) found that certain derivatives of this compound demonstrated submicromolar activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and showed high activity against various Enterococcus faecalis isolates, including vancomycin-resistant strains (Strharsky et al., 2022). Similarly, Pospíšilová et al. (2018) noted that N-arylcinnamamides, including the 3,5-dichlorophenyl variant, exhibited antistaphylococcal, antitubercular, and antifungal activities, some surpassing the efficacy of standard drugs like ampicillin and isoniazid (Pospíšilová et al., 2018).
Potential in Treating Viral Infections
Research has also explored the use of this compound derivatives in treating viral infections. Riva et al. (2021) identified a compound structurally related to this compound as a potent inhibitor of Zika virus replication. This compound blocked the formation of the virus's replication compartments in cells, indicating a novel mechanism for antiviral treatment (Riva et al., 2021).
Mechanism of Action
Target of Action
N-(3,5-dichlorophenyl)prop-2-enamide is designed as a potential bioactive agent It has been found to have significant anti-inflammatory potential .
Mode of Action
The mode of action of this compound involves its interaction with the transcription factor NF-κB . It has been demonstrated that this compound inhibits the activation of NF-κB .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, have been studied . The hydro-lipophilic characteristics of this compound, which influence its biological activities, have been experimentally studied . It has been found to comply with Lipinski’s rule of five, meeting the “druglikeness” requirement .
Result of Action
The result of the action of this compound is the significant attenuation of lipopolysaccharide-induced NF-κB activation . It has been found to be more potent than the parental cinnamic acid . Some compounds also decreased the level of TNF-α .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the lipophilicity of the compound, which is influenced by the chemical composition, affects its ADMET properties and bioactivity . The modification of the C (2,5) ʹ or C (2,6) ʹ positions of the anilide core by rather lipophilic and bulky moieties seems to be preferable for the anti-inflammatory potential of these compounds .
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c1-2-9(13)12-8-4-6(10)3-7(11)5-8/h2-5H,1H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKYRJGVQPGZKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.